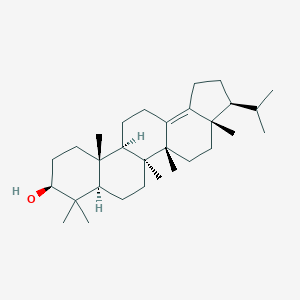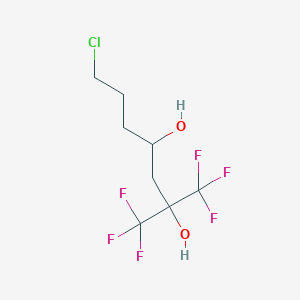
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate, also known as MTOC, is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is a derivative of artemisinin, a natural product extracted from the plant Artemisia annua, which has been used for centuries in traditional Chinese medicine to treat fever and malaria. MTOC has been found to possess potent antimalarial, anticancer, and anti-inflammatory properties, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is not fully understood, but studies have shown that it may act through several different pathways. In the case of antimalarial activity, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is thought to act by generating reactive oxygen species (ROS) that damage the parasite's cell membrane and other cellular components. In the case of anticancer activity, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is thought to induce apoptosis by activating various signaling pathways and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has been found to have several biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the induction of apoptosis. Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has also been found to have anti-inflammatory effects, with studies showing that it inhibits the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate in lab experiments is its potency and selectivity, which allows for the study of specific cellular pathways and processes. Additionally, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is relatively easy to synthesize and purify, making it a readily available compound for researchers. However, one limitation of using Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is its instability, which can lead to degradation and loss of activity over time. Additionally, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate. One direction is the development of new synthetic methods for Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate that are more efficient and cost-effective. Another direction is the study of Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate's potential applications in the treatment of other diseases, such as cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate and its potential side effects and toxicity. Overall, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is a promising compound that has the potential to make significant contributions to various fields of research.
Méthodes De Synthèse
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate can be synthesized through a multistep process involving the reaction of artemisinin with various reagents. One common method involves the reaction of artemisinin with ethyl diazoacetate, followed by acid hydrolysis and esterification to yield Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate. This method has been optimized for high yield and purity and has been used in many studies involving Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate.
Applications De Recherche Scientifique
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has been extensively studied for its potential applications in the fields of medicine, agriculture, and materials science. In medicine, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has been found to possess potent antimalarial activity, with studies showing that it is effective against drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has also been found to possess anticancer properties, with studies showing that it induces apoptosis (programmed cell death) in various cancer cell lines. Additionally, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
105949-86-8 |
|---|---|
Nom du produit |
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate |
Formule moléculaire |
C5H8O5 |
Poids moléculaire |
148.11 g/mol |
Nom IUPAC |
methyl 3-methyl-1,2,4-trioxolane-3-carboxylate |
InChI |
InChI=1S/C5H8O5/c1-5(4(6)7-2)8-3-9-10-5/h3H2,1-2H3 |
Clé InChI |
IQYPEYMRXVZADC-UHFFFAOYSA-N |
SMILES |
CC1(OCOO1)C(=O)OC |
SMILES canonique |
CC1(OCOO1)C(=O)OC |
Synonymes |
1,2,4-Trioxolane-3-carboxylicacid,3-methyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



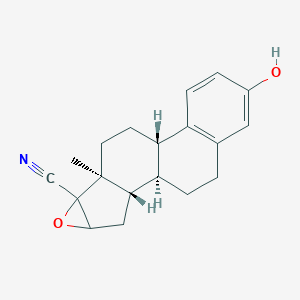
![4-O-[4-(2-amino-3-methoxy-3-oxopropyl)phenyl] 1-O-[6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanedioate](/img/structure/B8637.png)
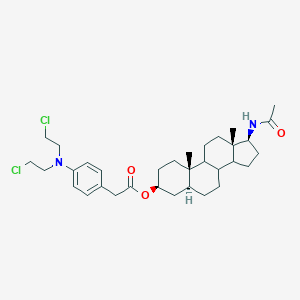
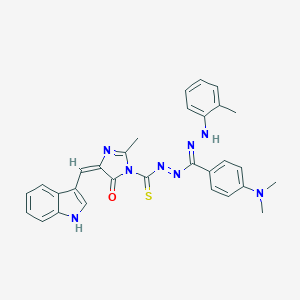
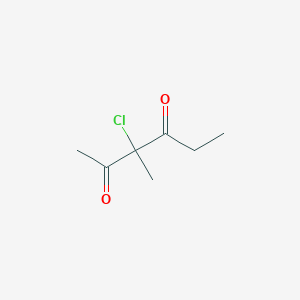
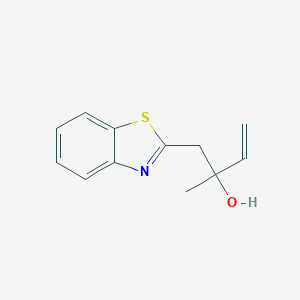
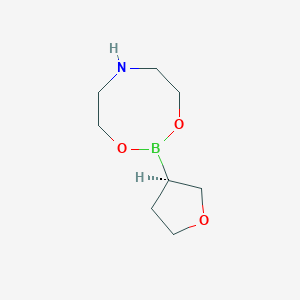
![4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine](/img/structure/B8651.png)
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)
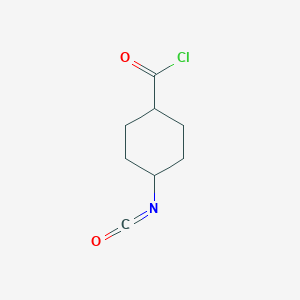
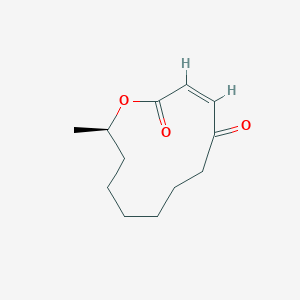
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
